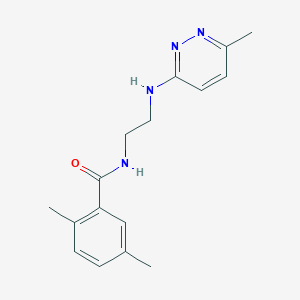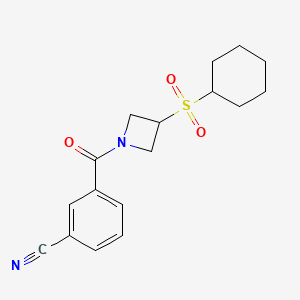![molecular formula C10H14N4O4S2 B2609532 5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione CAS No. 459818-66-7](/img/structure/B2609532.png)
5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione” has a CAS Number of 459818-66-7 . It has a molecular weight of 318.38 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC Name of the compound is 5-(2-{[2-(2,5-dioxo-4-imidazolidinyl)ethyl]disulfanyl}ethyl)-2,4-imidazolidinedione . The InChI Code is 1S/C10H14N4O4S2/c15-7-5 (11-9 (17)13-7)1-3-19-20-4-2-6-8 (16)14-10 (18)12-6/h15-16H,1-4H2, (H2,11,13,17) (H2,12,14,18) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Chemical Properties
- Structural Analysis : A study by Sethusankar et al. (2002) focused on a related compound, analyzing its molecular structure and stability. The research provided insights into the planarity of the imidazolidine-2,4-dione system and the angles between different molecular planes, which are crucial for understanding the reactivity and potential applications of such compounds (Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002).
Pharmacological Research and Synthesis
- Antimicrotubule Agents : Gagné-Boulet et al. (2021) synthesized and evaluated new molecules related to imidazolidin-2,4-dione for their antiproliferative activity against cancer cell lines. This study underscores the potential of these compounds in cancer treatment (Gagné-Boulet, Bouzriba, Chavez Alvarez, & Fortin, 2021).
- Synthesis of Analogs : Magd El-Din et al. (2007) conducted a novel synthesis of derivatives of imidazolidin-2,4-dione and examined their antimicrobial activities. This research contributes to understanding how structural modifications can influence biological activity (Magd El-Din, Roaiah, Elsharabasy, & Hassan, 2007).
Applications in Material Science
- Polymeric Materials : Iannelli, Bergamelli, and Galli (2009) explored the synthesis of a hydantoin monomer, which is structurally related to imidazolidin-2,4-dione, for developing antibacterial polymeric materials. This demonstrates the compound's potential in creating materials with biocidal properties (Iannelli, Bergamelli, & Galli, 2009).
DNA Interaction Studies
- DNA Binding Studies : Shah et al. (2013) investigated the DNA binding affinity of imidazolidine derivatives, including those related to the compound . Their research is vital for understanding the potential of these compounds in anticancer drug development (Shah, Nosheen, Munir, Badshah, Qureshi, Rehman, Muhammad, & Hussain, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[2-[2-(2,5-dioxoimidazolidin-4-yl)ethyldisulfanyl]ethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4S2/c15-7-5(11-9(17)13-7)1-3-19-20-4-2-6-8(16)14-10(18)12-6/h5-6H,1-4H2,(H2,11,13,15,17)(H2,12,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFWQLYGMPDZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC1C(=O)NC(=O)N1)C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![methyl 2-[1-(2-chloropyridin-4-yl)-N-phenylformamido]butanoate](/img/structure/B2609451.png)
![7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2609455.png)
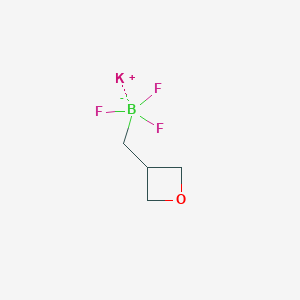

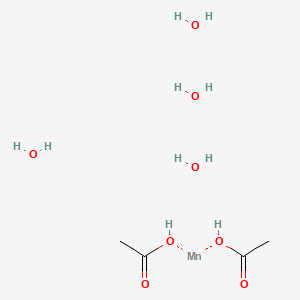
![[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile](/img/structure/B2609460.png)
![2-(4-chlorophenoxy)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2609461.png)
![4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2609463.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2609465.png)
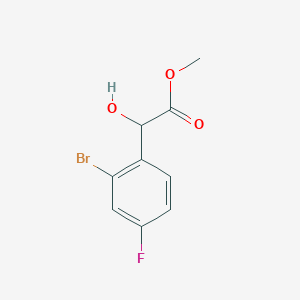
![1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide](/img/structure/B2609469.png)
